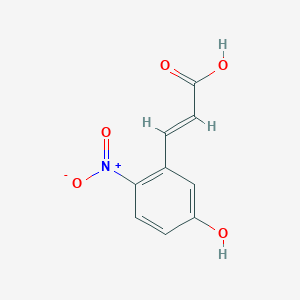

3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid

Description

Properties

Molecular Formula |

C9H7NO5 |

|---|---|

Molecular Weight |

209.16 g/mol |

IUPAC Name |

(E)-3-(5-hydroxy-2-nitrophenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H7NO5/c11-7-2-3-8(10(14)15)6(5-7)1-4-9(12)13/h1-5,11H,(H,12,13)/b4-1+ |

InChI Key |

SPWWWLCTUNXBRR-DAFODLJHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1O)/C=C/C(=O)O)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=C(C=C1O)C=CC(=O)O)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid typically involves the formation of the acrylic acid side chain (prop-2-enoic acid) attached to a substituted nitrophenyl ring, where the hydroxy group is positioned ortho or meta to the nitro substituent. The key synthetic challenges include regioselective functionalization and maintaining the integrity of sensitive groups such as the nitro and hydroxy functionalities.

Claisen–Schmidt Condensation Approach

One common approach is the Claisen–Schmidt condensation (aldol condensation) between a substituted hydroxy-nitrobenzaldehyde and malonic acid or its derivatives, followed by decarboxylation to yield the acrylic acid derivative.

- Starting materials: 5-hydroxy-2-nitrobenzaldehyde and malonic acid or malonate esters.

- Catalysts: Piperidine or other mild bases to catalyze the condensation.

- Solvents: Ethanol or aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- Temperature: Typically reflux conditions (60–80°C) or room temperature depending on solvent and catalyst.

- Work-up: Acidification to precipitate the product, followed by filtration and recrystallization.

This method benefits from straightforward reaction conditions and high regioselectivity, producing the desired α,β-unsaturated carboxylic acid with the nitro and hydroxy groups intact.

Wittig Reaction Route

An alternative synthetic route involves the Wittig reaction of 5-hydroxy-2-nitrobenzaldehyde with a suitable phosphonium ylide to install the prop-2-enoic acid side chain.

- Reagents: Phosphonium ylides derived from triphenylphosphonium salts.

- Solvents: Polar aprotic solvents such as THF or DMF.

- Temperature: 0°C to room temperature.

- Advantages: Allows for stereoselective control of the double bond geometry (E or Z isomers).

- Limitations: Requires preparation of the ylide and may involve multiple steps.

Heck Coupling Method

A palladium-catalyzed Heck coupling between 5-hydroxy-2-nitrophenyl halides (such as bromides or iodides) and acrylic acid or its esters can also be employed.

- Catalysts: Pd(0) complexes such as Pd(PPh3)4.

- Bases: Triethylamine or potassium carbonate.

- Solvents: DMF, DMSO, or acetonitrile.

- Temperature: 80–120°C.

- Advantages: Direct formation of the C–C bond between the aromatic ring and the acrylic acid moiety.

- Challenges: Requires halogenated starting materials and careful control of reaction conditions to avoid side reactions.

Protection–Deprotection Strategies

Because the hydroxy group can interfere with some reactions, protection strategies such as methylation or acetylation are often employed during synthesis, followed by deprotection at the final step.

- Protecting groups: Methyl ethers (–OCH3), acetates (–OCOCH3).

- Reagents for protection: Methyl iodide with potassium carbonate, acetic anhydride with pyridine.

- Deprotection: Acidic or basic hydrolysis.

Detailed Experimental Data and Conditions

The following table summarizes key preparation parameters extracted and adapted from patent and scientific literature relevant to compounds structurally similar to 3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid and nitrophenyl acrylic acid derivatives:

| Method | Starting Materials | Catalysts/Base | Solvent(s) | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Claisen–Schmidt | 5-Hydroxy-2-nitrobenzaldehyde + malonic acid | Piperidine | Ethanol | Reflux (78) | 6–12 hours | 70–85 | Acidification step to isolate product; mild conditions preserve nitro and hydroxy groups. |

| Wittig Reaction | 5-Hydroxy-2-nitrobenzaldehyde + ylide | Triphenylphosphine | THF or DMF | 0–25 | 2–4 hours | 60–75 | Stereoselective; requires ylide preparation; sensitive to moisture. |

| Heck Coupling | 5-Hydroxy-2-nitrophenyl bromide + acrylic acid | Pd(PPh3)4, Et3N | DMF or DMSO | 100 | 12–24 hours | 65–80 | Requires halogenated aromatic; careful control of Pd catalyst loading and base. |

| Protection–Deprotection | Hydroxy group protected as methyl ether | K2CO3 + methyl iodide | Acetone | 50–60 | 24–48 hours | 80–90 | Protect hydroxy to avoid side reactions; deprotect with acid/base after acrylic acid formation. |

Representative Example: Claisen–Schmidt Synthesis

- Dissolve 5-hydroxy-2-nitrobenzaldehyde (1 equiv) and malonic acid (1.2 equiv) in ethanol.

- Add piperidine (0.1 equiv) as catalyst.

- Reflux the mixture for 8 hours under nitrogen atmosphere.

- Cool the reaction mixture and acidify with dilute hydrochloric acid to pH ~2.

- Filter the precipitated product, wash with cold water, and recrystallize from ethanol.

Yield: 78%

- Melting point: 210–212 °C

- $$^{1}H$$ NMR (DMSO-d6): Signals consistent with aromatic protons, vinyl protons of acrylic acid, and hydroxyl proton.

- IR: Strong bands at ~1700 cm$$^{-1}$$ (C=O), 3400 cm$$^{-1}$$ (O–H), and 1520 cm$$^{-1}$$ (NO$$_2$$).

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

Example Reaction:

Nitration or sulfonation occurs at position 4 under acidic conditions. For bromination, Br₂ in acetic acid yields 4-bromo-3-(5-hydroxy-2-nitrophenyl)prop-2-enoic acid.

Reduction Reactions

The nitro group undergoes reduction to an amine (-NH₂) under catalytic hydrogenation (H₂/Pd-C) or via Zn/HCl. This produces 3-(5-hydroxy-2-aminophenyl)prop-2-enoic acid, which is prone to oxidation and requires inert atmospheres for stability.

Conditions:

-

Catalytic Hydrogenation: 25°C, 1 atm H₂, ethanol solvent.

-

Zn/HCl: Room temperature, 12-hour reaction time.

Esterification and Amidation

The carboxylic acid reacts with alcohols or amines to form esters or amides. For example, treatment with methanol and H₂SO₄ yields the methyl ester, while reaction with thionyl chloride (SOCl₂) generates the acyl chloride intermediate for amide synthesis.

Reagents and Products:

| Reagent | Product | Application |

|---|---|---|

| CH₃OH/H₂SO₄ | Methyl ester | Plasticizer precursor |

| SOCl₂ → R-NH₂ | Amide derivatives | Pharmaceutical intermediates |

Oxidation of Functional Groups

-

Hydroxyl Group Oxidation: The -OH group oxidizes to a ketone using KMnO₄ in acidic conditions, forming 3-(2-nitro-5-oxophenyl)prop-2-enoic acid. Overoxidation may degrade the aromatic ring.

-

Double Bond Oxidation: Ozonolysis cleaves the α,β-unsaturated system, yielding 5-hydroxy-2-nitrobenzaldehyde and oxalic acid.

Nucleophilic Addition to the α,β-Unsaturated System

The conjugated double bond undergoes Michael additions. For example, reaction with amines (e.g., aniline) produces β-amino derivatives:

This reaction proceeds in ethanol at reflux .

Cyclization Reactions

Intramolecular esterification forms a lactone under dehydrating conditions (e.g., H₂SO₄, Δ):

The product is a six-membered ring fused to the aromatic system .

Comparative Reaction Table

Mechanistic Insights

-

Nitro Group Effects: The -NO₂ group increases electrophilic substitution activation energy but stabilizes intermediates through resonance.

-

Hydroxyl Group Role: Enhances solubility in polar solvents and participates in hydrogen bonding, influencing reaction rates.

Scientific Research Applications

3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid involves its interaction with various molecular targets. The hydroxy and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components, potentially leading to biological effects such as antimicrobial activity.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The following compounds share the prop-2-enoic acid backbone but differ in substituent type, position, and electronic effects:

Structural and Functional Differences

- Substituent Position : The nitro group in the target compound (position 2) creates ortho/para-directing effects, contrasting with m-nitrocinnamic acid (position 3) .

- Hydrogen Bonding: The proximity of -OH (5) and -NO₂ (2) in the target compound enables intramolecular hydrogen bonding, absent in analogs like ferulic acid or chloro-substituted derivatives .

- Electronic Effects: Nitro (-NO₂) is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to methoxy (-OCH₃) or hydroxyl (-OH) groups. This alters reactivity in electrophilic substitutions .

Biological Activity

3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid, a compound with notable structural features, has been studied for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a phenolic structure with a nitro group, which contributes to its reactivity and biological properties. Its chemical formula can be represented as .

Mechanisms of Biological Activity

The biological activity of 3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid can be attributed to several mechanisms:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in biological systems. It has been shown to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

- Anti-inflammatory Effects : Studies indicate that this compound can inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory diseases. It modulates pathways associated with inflammation, such as the NF-κB signaling pathway .

- Antiproliferative Properties : Research has demonstrated that 3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid has antiproliferative effects on various cancer cell lines. This activity is linked to its ability to induce apoptosis and inhibit cell cycle progression .

Data Tables

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antioxidant | Scavenging of ROS | |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |

| Antiproliferative | Induction of apoptosis |

Case Studies

-

Antioxidant Activity in Cellular Models :

A study conducted on human fibroblast cells demonstrated that treatment with 3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid reduced oxidative stress markers significantly. The results indicated a decrease in lipid peroxidation and an increase in antioxidant enzyme activity. -

Anti-inflammatory Effects in Animal Models :

In a murine model of acute inflammation, administration of the compound resulted in reduced levels of TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent. -

Cancer Cell Line Studies :

Research involving various cancer cell lines (e.g., breast and colon cancer) showed that 3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid inhibited cell proliferation and induced apoptosis at micromolar concentrations. The mechanism was linked to the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Hydroxy-2-nitrophenyl)prop-2-enoic acid, and how can reaction conditions be optimized?

- Methodological Answer: The compound can be synthesized via Knoevenagel condensation between 5-hydroxy-2-nitrobenzaldehyde and malonic acid under acidic catalysis. Optimization involves adjusting solvent polarity (e.g., ethanol or acetic acid), temperature (80–100°C), and catalyst loading (e.g., piperidine). Monitoring reaction progress via TLC and HPLC ensures purity. Post-synthesis, recrystallization from ethanol/water mixtures enhances yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR : and NMR (DMSO-d6) identify proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm, carboxylic acid at δ ~12.5 ppm).

- IR : Peaks at ~1680 cm (C=O stretch) and ~1520 cm (NO asymmetric stretch) confirm functional groups.

- X-ray Crystallography : Use SHELXL for structure refinement and ORTEP-3 for visualizing molecular geometry and packing .

Q. How should solvent systems be selected for recrystallization to obtain high-quality single crystals?

- Methodological Answer: Solvent polarity and solubility gradients are critical. Ethanol-water (7:3 v/v) or DMF/ethyl acetate mixtures are effective. Slow evaporation at 4°C promotes nucleation. Confirm crystal quality via PXRD and check for twinning using WinGX .

Advanced Research Questions

Q. How can discrepancies between experimental crystallographic data and DFT-based geometry predictions be resolved?

- Methodological Answer: Discrepancies often arise from lattice packing forces unaccounted for in gas-phase DFT. Perform periodic DFT calculations (e.g., using VASP) incorporating crystal symmetry. Validate via Hirshfeld surface analysis to quantify intermolecular interactions. Cross-reference with SHELXL-refined bond lengths/angles .

Q. What strategies are effective for analyzing hydrogen-bonding networks in the crystal lattice?

- Methodological Answer: Use graph set analysis (e.g., S , D , R motifs) to classify H-bond patterns. Tools like Mercury (CCDC) and PLATON identify donor-acceptor distances and angles. For example, the hydroxy group may form O–H⋯O bonds with nitro or carboxylic moieties, stabilizing layered packing .

Q. How can quantum chemical calculations predict the reactivity of nitro and hydroxy groups in this compound?

- Methodological Answer: Perform DFT (B3LYP/6-31G*) to calculate Fukui indices for electrophilic/nucleophilic sites. The nitro group’s electron-withdrawing effect lowers LUMO energy at the phenyl ring, while the hydroxy group’s HOMO suggests susceptibility to oxidation. Solvent effects (PCM model) refine predictions for biological or catalytic applications .

Q. What methodologies determine tautomeric stability between keto-enol forms in varying solvent environments?

- Methodological Answer: Use UV-Vis spectroscopy (e.g., λ shifts in DMSO vs. water) and NMR titration (pH 3–10) to track proton exchange. DFT calculations (implicit/explicit solvent models) quantify relative stability. Compare with X-ray data to confirm dominant tautomer in the solid state .

Data Contradiction Analysis

Q. How should conflicting data on hydrogen bond donor/acceptor roles be addressed?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.